molecular formula C7H12O2S B098158 S-Propyl 3-oxobutanethioate CAS No. 15780-61-7

S-Propyl 3-oxobutanethioate

Cat. No. B098158
CAS RN: 15780-61-7
M. Wt: 160.24 g/mol
InChI Key: QAPNPWKUMFCJPN-UHFFFAOYSA-N
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Description

S-Propyl 3-oxobutanethioate is a chemical compound that belongs to the family of thioesters. It is also known as ethyl 3-oxobutyl sulfanylacetate or ethyl 3-oxobutanethioate. This compound is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of S-Propyl 3-oxobutanethioate is not well understood. However, it is believed that it acts as a thioesterase inhibitor. Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds. By inhibiting thioesterases, S-Propyl 3-oxobutanethioate can increase the levels of thioesters in cells, which can have various biological effects.

Biochemical And Physiological Effects

S-Propyl 3-oxobutanethioate has various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor activities. It can also inhibit the growth of various bacteria and fungi. S-Propyl 3-oxobutanethioate has also been shown to have antioxidant and neuroprotective activities.

Advantages And Limitations For Lab Experiments

S-Propyl 3-oxobutanethioate has several advantages and limitations for lab experiments. One of the advantages is its stability and ease of handling. It is also relatively easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can limit its use in aqueous solutions. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the use of S-Propyl 3-oxobutanethioate in scientific research. One direction is the synthesis of novel compounds that have pharmaceutical and biological activities. Another direction is the use of S-Propyl 3-oxobutanethioate as a tool to study the role of thioesters in various biological processes. Additionally, the development of new methods for the synthesis and purification of S-Propyl 3-oxobutanethioate can also be a future direction.
Conclusion
In conclusion, S-Propyl 3-oxobutanethioate is a useful compound in scientific research. It has various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on S-Propyl 3-oxobutanethioate can lead to the development of novel compounds with pharmaceutical and biological activities.

Synthesis Methods

S-Propyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods is the reaction between ethyl acetoacetate and potassium sulfide in the presence of ethanol. The reaction results in the formation of S-Propyl 3-oxobutanethioate and potassium ethoxide. The product can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

S-Propyl 3-oxobutanethioate has various scientific research applications. It is widely used in the synthesis of novel compounds that have pharmaceutical and biological activities. It is also used as a building block in the synthesis of various heterocyclic compounds. S-Propyl 3-oxobutanethioate is also used as a reagent in the synthesis of various thioesters and thiol esters.

properties

CAS RN

15780-61-7

Product Name

S-Propyl 3-oxobutanethioate

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-propyl 3-oxobutanethioate

InChI

InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3

InChI Key

QAPNPWKUMFCJPN-UHFFFAOYSA-N

SMILES

CCCSC(=O)CC(=O)C

Canonical SMILES

CCCSC(=O)CC(=O)C

synonyms

3-Oxobutanethioic acid S-propyl ester

Origin of Product

United States

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